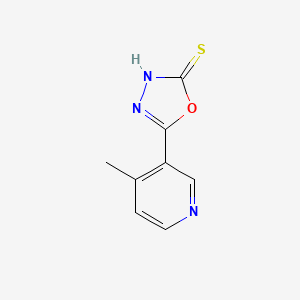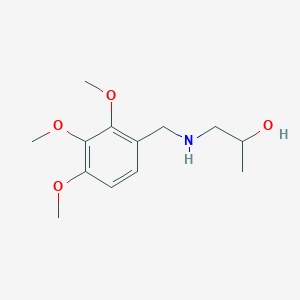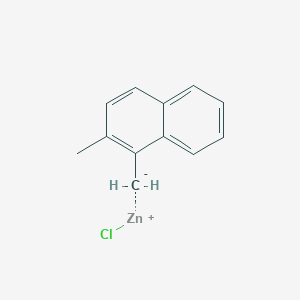
(2-Methyl-1-naphthyl)methylZinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-1-naphthyl)methylzinc chloride, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-naphthyl)methylzinc chloride typically involves the reaction of (2-Methyl-1-naphthyl)methyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
(2−Methyl−1−naphthyl)methylchloride+Zn→(2−Methyl−1−naphthyl)methylzincchloride
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-1-naphthyl)methylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the (2-Methyl-1-naphthyl)methyl group and the coupling partner.
Aplicaciones Científicas De Investigación
(2-Methyl-1-naphthyl)methylzinc chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its reactivity and versatility.
Mecanismo De Acción
The mechanism by which (2-Methyl-1-naphthyl)methylzinc chloride exerts its effects involves the transfer of the (2-Methyl-1-naphthyl)methyl group to a suitable electrophile. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the nucleophilic attack on the electrophile. This results in the formation of a new carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
- Methylzinc chloride
- Ethylzinc chloride
- Phenylzinc chloride
Comparison
(2-Methyl-1-naphthyl)methylzinc chloride is unique due to the presence of the naphthyl group, which imparts specific reactivity and selectivity in chemical reactions. Compared to simpler organozinc compounds like methylzinc chloride or ethylzinc chloride, it offers enhanced stability and the ability to participate in more complex synthetic transformations.
Propiedades
Fórmula molecular |
C12H11ClZn |
|---|---|
Peso molecular |
256.0 g/mol |
Nombre IUPAC |
chlorozinc(1+);1-methanidyl-2-methylnaphthalene |
InChI |
InChI=1S/C12H11.ClH.Zn/c1-9-7-8-11-5-3-4-6-12(11)10(9)2;;/h3-8H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
AQHAZVOKTYWSEH-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)[CH2-].Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




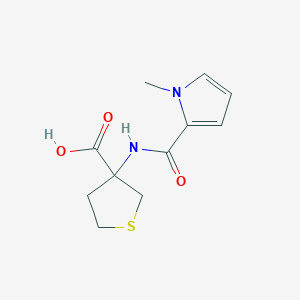
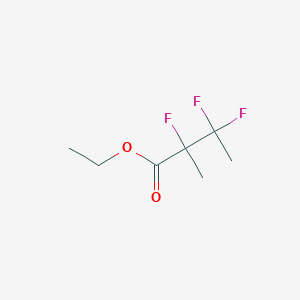
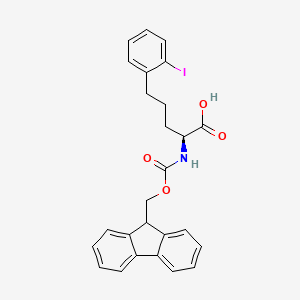

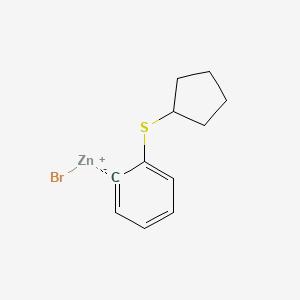
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
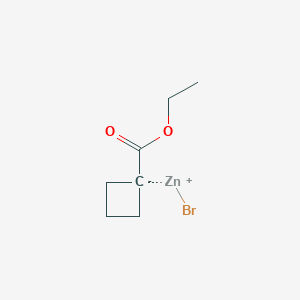
![Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14891328.png)
